Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-acetamido-4-phenylthiophene-3-carboxylate: is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-acetamido-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with various substituents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the chloro and acetamido groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Ethyl 5-chloro-2-acetamido-4-phenylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of new materials with specific electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-acetamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness: Ethyl 5-chloro-2-acetamido-4-phenylthiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro, acetamido, and phenyl group on the thiophene ring makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C15H14ClNO3S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-chloro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-20-15(19)12-11(10-7-5-4-6-8-10)13(16)21-14(12)17-9(2)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
QEVKGDQYLWUNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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